molecular formula C19H21NO2 B13127517 (9H-Fluoren-9-yl)methyl diethylcarbamate CAS No. 119306-69-3

(9H-Fluoren-9-yl)methyl diethylcarbamate

Cat. No.: B13127517
CAS No.: 119306-69-3
M. Wt: 295.4 g/mol
InChI Key: HWAFPVNDZVPFAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(9H-Fluoren-9-yl)methyl diethylcarbamate is an organic compound with the molecular formula C19H21NO2 and an average molecular mass of 295.382 . This chemical features a fluorene ring system coupled with a diethylcarbamate functional group, making it a derivative of the fluorenylmethyloxycarbonyl (Fmoc) family. Compounds containing the Fmoc moiety are extensively used in synthetic organic and medicinal chemistry as protective groups, particularly for amines in peptide synthesis . The fluorene scaffold is recognized in the development of various biologically significant compounds, including those investigated for antimicrobial and anticancer properties . As a protected carbamate derivative, this compound serves as a valuable building block and intermediate in research settings for the synthesis of more complex molecules, such as heterocycles like thiazoles, which are relevant in pharmaceutical discovery . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

119306-69-3

Molecular Formula

C19H21NO2

Molecular Weight

295.4 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N,N-diethylcarbamate

InChI

InChI=1S/C19H21NO2/c1-3-20(4-2)19(21)22-13-18-16-11-7-5-9-14(16)15-10-6-8-12-17(15)18/h5-12,18H,3-4,13H2,1-2H3

InChI Key

HWAFPVNDZVPFAO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Contextualizing Carbamate Derivatives in Organic Synthesis

Carbamates are a class of organic compounds derived from carbamic acid. wikipedia.org The carbamate (B1207046) functional group is characterized by a carbonyl group flanked by an oxygen and a nitrogen atom. This unique arrangement confers a combination of stability and reactivity that makes carbamates highly versatile in organic chemistry. acs.org

Historically, carbamate derivatives have found widespread application in various sectors, including agriculture as pesticides and in the polymer industry for the production of polyurethanes. wikipedia.orgnih.gov In the realm of medicinal chemistry, the carbamate moiety is a key structural feature in many approved drugs and prodrugs, contributing to their therapeutic efficacy and pharmacokinetic properties. acs.orgnih.gov

From a synthetic standpoint, carbamates are crucial as protecting groups for amines. nih.gov Amines are fundamental functional groups in organic molecules but are also highly reactive. By converting an amine to a carbamate, its nucleophilicity is temporarily masked, allowing other parts of the molecule to undergo chemical transformations without interference from the amino group. organic-chemistry.org This protective strategy is a cornerstone of multi-step organic synthesis, particularly in the assembly of complex molecules like peptides and pharmaceuticals. The stability of the carbamate group can be tuned by modifying its substituents, allowing for its selective removal under specific conditions. nih.gov

The synthesis of carbamates can be achieved through several methods, including the reaction of isocyanates with alcohols, or the reaction of chloroformates with amines. wikipedia.orggoogle.com The versatility in their formation and their chemical stability have solidified the role of carbamate derivatives as indispensable tools for synthetic organic chemists.

Overview of Fluorene Based Protecting Groups in Advanced Organic Chemistry

The fluorene (B118485) moiety, a tricyclic aromatic hydrocarbon, is another critical component in the toolbox of organic synthesis. wikipedia.org While fluorene itself has limited direct applications, its derivatives are of significant commercial and academic importance. One of the most prominent applications of the fluorene scaffold is in the formation of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. wikipedia.orgwikipedia.org

The Fmoc group is a base-labile amine protecting group that has become a cornerstone of solid-phase peptide synthesis (SPPS). wikipedia.orglgcstandards.com In SPPS, amino acids are sequentially added to a growing peptide chain that is anchored to a solid support. The Fmoc group protects the alpha-amino group of the incoming amino acid, preventing self-polymerization. altabioscience.compeptide.com

The key advantage of the Fmoc group lies in its unique deprotection conditions. It is stable under the acidic conditions often used to remove other types of protecting groups, but it is readily cleaved by treatment with a mild base, such as piperidine (B6355638). lgcstandards.comamericanpeptidesociety.org This orthogonality allows for the selective deprotection of the N-terminal amine without disturbing other protecting groups on the amino acid side chains or the linkage of the peptide to the solid support. altabioscience.compeptide.com This mild deprotection protocol minimizes side reactions and is compatible with a wide range of sensitive functional groups, making Fmoc chemistry particularly well-suited for the synthesis of long and complex peptides. americanpeptidesociety.org

Beyond the well-established Fmoc group, other fluorene-based protecting groups have been developed, each with specific properties tailored for different synthetic challenges. The inherent fluorescence of the fluorene ring system is also a useful feature, enabling the monitoring of reaction progress and the purification of Fmoc-protected compounds. wikipedia.org

Rationale for Investigating 9h Fluoren 9 Yl Methyl Diethylcarbamate

Precursor Synthesis and Derivatization Strategies

The foundation for synthesizing fluorenyl carbamates lies in the efficient preparation of 9-fluorenylmethanol and its activated derivatives. These precursors provide the essential fluorenyl-methyl framework onto which the carbamate functionality is built.

9-Fluorenylmethanol is the primary precursor for the synthesis of the target carbamate. Several methods have been established for its preparation. A common and efficient one-pot procedure involves the lithiation of fluorene (B118485) using n-butyllithium in an anhydrous solvent like tetrahydrofuran (B95107) (THF), followed by a reaction with an electrophilic formaldehyde (B43269) source, such as paraformaldehyde. semanticscholar.orgchemicalbook.com This method can achieve isolated yields of around 70%, though the outcome is highly dependent on precise stoichiometry and reaction times. semanticscholar.org

Another classic approach involves the formylation of fluorene followed by reduction to the corresponding alcohol. acs.org Alternative strategies include the reduction of 9-fluorenone. More novel methods have also been explored, such as the reductive dehalogenation of 9-bromofluorene (B49992) in the presence of various electrophiles, which can yield a range of 9-fluorenylmethanol derivatives. mdpi.com

The synthesis route can be adapted to produce substituted 9-fluorenylmethanol derivatives. For instance, 2,7-dihalo derivatives can be prepared either by direct halogenation of 9-fluorenylmethanol using reagents like N-bromosuccinimide or by starting with the corresponding dihalofluorene, which is then formylated and reduced. acs.org

Table 1: Selected Synthetic Routes to 9-Fluorenylmethanol

Starting MaterialReagentsTypical YieldReference
9H-Fluorene1. n-Butyllithium (n-BuLi), THF2. Paraformaldehyde ((CH₂O)n)~70% semanticscholar.orgchemicalbook.com
9-FluorenoneReducing agents (e.g., NaBH₄)Variable guidechem.com
9-BromofluoreneTetrakis(dimethylamino)ethylene (TDAE), AldehydesVariable mdpi.com

To facilitate the reaction with amines, 9-fluorenylmethanol is typically converted into a more reactive intermediate, most commonly 9-fluorenylmethyl chloroformate, widely known as Fmoc-Cl. acs.org This activation step is crucial for the subsequent formation of the carbamate bond.

The standard and most direct method for synthesizing Fmoc-Cl is the reaction of 9-fluorenylmethanol with phosgene (B1210022) (COCl₂) or a phosgene equivalent like triphosgene. acs.org This reaction effectively replaces the hydroxyl group of the alcohol with a chloroformate group, creating a highly versatile reagent for organic synthesis. Fmoc-Cl is a stable, crystalline solid that is soluble in common organic solvents such as dichloromethane (B109758) and tetrahydrofuran. researchgate.net Its high reactivity makes it an excellent electrophile for reactions with nucleophiles like primary and secondary amines. researchgate.netresearchgate.net

Green Chemistry Approaches in Synthesis of Fluorenyl Carbamates

Traditional methods for synthesizing carbamates, including fluorenyl carbamates, often rely on hazardous reagents like phosgene. acs.orgnih.gov Modern synthetic chemistry is increasingly focused on developing "green" alternatives that are safer and more environmentally friendly. nih.gov

One of the most promising green approaches is the use of carbon dioxide (CO₂) as a C1 source, replacing the highly toxic phosgene. rsc.orgpsu.edu This method involves the direct reaction of an amine, an alcohol, and CO₂. While this is primarily applied to simpler carbamates, the principles could be adapted for fluorenyl systems. These reactions can be performed under mild conditions and often without dehydrating agents, representing a halogen-free pathway to carbamates. rsc.orgpsu.edu

Other green strategies focus on solvent-free conditions and the use of less toxic catalysts. banglajol.info For example, methods have been developed to synthesize primary carbamates from sodium cyanate, an alcohol or phenol, and trichloroacetic acid in a solvent-free system. banglajol.info Another approach involves the Hofmann rearrangement of aromatic amides using a green oxidation process with reagents like oxone and potassium chloride. nih.gov While not directly reported for this compound, these methodologies highlight the ongoing effort to develop more sustainable synthetic routes for the broader class of carbamate compounds. usf.edu

Scalability Considerations for Industrial and Large-Scale Production

The transition from laboratory-scale synthesis to industrial and large-scale production of this compound and analogous fluorenyl carbamates necessitates a thorough evaluation of synthetic methodologies for their efficiency, safety, cost-effectiveness, and environmental impact. While the fundamental chemical reactions remain the same, the operational parameters and equipment change significantly. Key considerations for scalability include the choice between batch and continuous processing, optimization of reaction conditions, and the development of robust purification protocols.

One of the primary challenges in scaling up the synthesis of fine chemicals and pharmaceuticals is that processes optimized for the bench may not be directly transferable to larger reactors due to differences in heat and mass transfer. acsgcipr.org For the synthesis of fluorenyl carbamates, which often involves the use of reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl), careful control of reaction parameters is crucial to ensure high yield and purity while minimizing side reactions. numberanalytics.com

A significant advancement in the scalable production of carbamates is the adoption of continuous flow chemistry. acs.orgresearchgate.net This approach offers numerous advantages over traditional batch processing, particularly for reactions that are exothermic or involve hazardous intermediates. acsgcipr.orgnih.gov Continuous flow systems allow for precise control over reaction temperature, pressure, and stoichiometry, leading to improved product consistency and safety. acs.org For instance, the synthesis of carbamates from amines and carbon dioxide, a greener alternative to methods employing phosgene derivatives, has been successfully demonstrated in continuous flow setups. acs.orgfigshare.com The ability to precisely manage gas-liquid reactions in these systems is particularly advantageous. acs.org

The choice of raw materials and their cost is a critical factor in the economic viability of large-scale production. publish.csiro.au For fluorenyl carbamates, the synthesis of the fluorene-containing precursors is a key cost driver. Efficient and scalable methods for the production of 9-alkylfluorenes have been developed, which could be adapted for the synthesis of the (9H-Fluoren-9-yl)methanol backbone. acs.org For example, a method for the bulk production of 9-monoalkylated fluorenes has been demonstrated on a 400g scale. acs.org

Purification of the final product on a large scale presents another set of challenges. While laboratory-scale purifications often rely on chromatography, this method can be expensive and time-consuming for industrial production. nih.gov Therefore, developing crystallization-based or extraction-based purification methods is often preferred. For chiral compounds, preparative high-performance liquid chromatography (HPLC) with recycling capabilities can be a viable option for achieving high purity on a larger scale. ymc.co.jp

The table below summarizes a comparative analysis of key parameters for batch versus continuous flow synthesis of carbamates, which is relevant for the industrial production of this compound.

ParameterBatch SynthesisContinuous Flow Synthesis
Scalability Challenging, often requires re-optimizationMore straightforward by extending run time
Safety Higher risk with large volumes of hazardous materialsImproved due to smaller reaction volumes and better control
Heat and Mass Transfer Can be inefficient and non-uniformHighly efficient and uniform
Reaction Control Less precise control over parametersPrecise control over temperature, pressure, and stoichiometry
Product Consistency Potential for batch-to-batch variabilityHigh consistency and reproducibility
Capital Cost Lower initial investment for simple setupsHigher initial investment for specialized equipment
Operating Cost Can be higher due to lower efficiency and more wasteOften lower due to automation, higher yields, and less waste

Reaction Mechanism Studies of Carbamate Cleavage (Deprotection)

The deprotection of fluorenyl carbamates is a critical step in synthetic sequences, and its mechanism has been extensively studied to optimize reaction conditions and minimize side reactions. The process is predominantly a base-catalyzed elimination reaction.

The cleavage of the Fmoc group proceeds via a two-step E1cB (Elimination Unimolecular Conjugate Base) mechanism. nih.govnih.gov This pathway is initiated by the abstraction of the relatively acidic proton at the C9 position of the fluorenyl ring system by a base. springernature.com The electron-withdrawing nature of the fluorene moiety enhances the acidity of this proton, making it susceptible to removal by mild bases, typically secondary amines like piperidine (B6355638). springernature.com

The initial deprotonation is the rate-determining step, resulting in the formation of a carbanion intermediate. nih.gov This is followed by a rapid β-elimination, which leads to the fragmentation of the carbamate. This elimination step releases the free amine (or diethylamine (B46881) in the case of this compound), carbon dioxide, and a highly reactive electrophile known as dibenzofulvene (DBF). nih.govmdpi.com

To drive the deprotection to completion and prevent side reactions, the liberated dibenzofulvene is typically trapped by the amine base used for the cleavage. nih.gov For instance, piperidine adds to the exocyclic double bond of DBF to form a stable fulvene-piperidine adduct, effectively scavenging the reactive intermediate and preventing it from undergoing undesired reactions, such as addition to the newly deprotected amine. nih.govacs.org

The rate of the deprotection reaction is highly dependent on the choice of base, its concentration, and the substrate. Kinetic studies are crucial for optimizing cleavage protocols to ensure complete and rapid Fmoc removal without compromising the integrity of the target molecule. While primary and secondary amines are generally effective, tertiary amines like diisopropylethylamine (DIEA) remove the Fmoc group much more slowly. springernature.com

Cyclic secondary amines are particularly efficient due to their nucleophilicity, which allows them to effectively trap the DBF intermediate. nih.gov Studies comparing different deprotection reagents have quantified their efficiency. For example, the kinetics of deprotection for Fmoc-protected amino acids demonstrate that while reagents like piperidine (PP), piperazine (B1678402) (PZ), and 4-methylpiperidine (B120128) (4MP) are all effective, their efficiencies can vary, especially at shorter reaction times.

Table 1: Deprotection Kinetics of Fmoc-Amino Acids with Various Reagents nih.gov Data represents the percentage of theoretical resin loading achieved over time, measured by UV absorbance.

Amino AcidReagent3 min (%)5 min (%)7 min (%)10 min (%)
Fmoc-L-Leucine-OH20% 4MP in DMF8590100100
20% PP in DMF9095100100
10% PZ in DMF/EtOH8090100100
Fmoc-L-Arginine(Pbf)-OH20% 4MP in DMF507080100
20% PP in DMF507585100
10% PZ in DMF/EtOH406075100

Stereochemical Aspects in Fluorenyl Carbamate Reactions

A significant concern during the base-catalyzed cleavage of fluorenyl carbamates, particularly in the context of peptide synthesis, is the potential for racemization (or epimerization) of the chiral center adjacent to the carbamate nitrogen. The basic conditions required for deprotection can facilitate the abstraction of the α-proton of the protected amino acid, leading to the formation of a planar enolate intermediate and subsequent loss of stereochemical integrity. mdpi.com

Amino acids with electron-withdrawing groups in their side chains are particularly susceptible to this side reaction because these groups can stabilize the anionic intermediate. mdpi.com For instance, phenylglycine is known to be prone to epimerization during Fmoc deprotection. mdpi.com

Another well-documented pathway leading to epimerization involves aspartimide formation. For aspartic acid residues, the peptide bond nitrogen can attack the side-chain ester, forming a cyclic aspartimide intermediate. iris-biotech.de This process is base-catalyzed and is accompanied by racemization at the α-carbon. The aspartimide ring can then be opened by nucleophiles, such as piperidine, to yield a mixture of α- and β-aspartyl peptides, both of which can be racemic. iris-biotech.de The choice of deprotection cocktail can influence the extent of this side reaction.

Table 2: Influence of Deprotection Solution on Epimerization Levels nih.gov Data based on the analysis of the model tripeptide Gly-Cys-Phe.

Incubation SolutionLevel of Epimerization (D-Peptide/L-Peptide) x 100
None (Control)1.39%
20% piperidine1.56%
5% piperazine + 2% DBU1.91%
5% piperazine + 1% DBU + 1% Formic Acid1.41%

Solvent Effects on Reaction Dynamics

The solvent plays a critical role in the dynamics of fluorenyl carbamate cleavage. The E1cB mechanism is significantly influenced by the polarity of the reaction medium. Deprotection reactions are generally faster in polar aprotic solvents, such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (B87167) (DMSO), compared to nonpolar solvents like dichloromethane (DCM) or chloroform. nih.govspringernature.com

The enhanced rate in polar solvents is attributed to their ability to solvate the charged intermediates formed during the reaction, thereby stabilizing the transition state of the initial proton abstraction step. Studies on the thermal cleavage of Fmoc-protected amino acids in the absence of a base at elevated temperatures further highlight the importance of the solvent.

Table 3: Solvent Effect on Thermal Fmoc Cleavage after 15 minutes at 120°C Data derived from studies on Fmoc-L-proline.

SolventCleavage Result
DMF (N,N-dimethylformamide)Quantitative
NMP (N-methyl-2-pyrrolidone)Quantitative
DMSO (Dimethyl sulfoxide)Quantitative
Acetonitrile (B52724)Slower Reaction
ChloroformNo Reaction
Methanol (B129727)No Reaction
ChlorobenzeneNo Reaction

DMSO, in particular, has been noted as an effective solvent, and its use can be advantageous as DMF may contain trace amounts of amine impurities that could potentially lead to premature cleavage or side reactions like epimerization, especially at higher temperatures.

Advanced Analytical Techniques for Characterization and Purity Assessment

Chromatographic Separations and Quantification (HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable tools for the analysis of (9H-Fluoren-9-yl)methyl diethylcarbamate. These techniques offer high resolution and sensitivity, making them ideal for both quantitative analysis and impurity profiling. The inherent fluorescence of the fluorene (B118485) moiety in the Fmoc group allows for highly sensitive detection using fluorescence detectors, complementing the more common ultraviolet (UV) detection.

The development of a robust HPLC or UPLC method for this compound typically involves the optimization of several key parameters to achieve adequate separation from potential impurities and degradants. Reversed-phase chromatography is the most common mode employed for compounds of this polarity.

Key considerations in method development include:

Column Selection: C18 columns are widely used and generally provide good retention and separation for fluorene-containing compounds. The choice of particle size (e.g., 5 µm for HPLC, <2 µm for UPLC) will influence efficiency and analysis time.

Mobile Phase Composition: A gradient elution using a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate) and an organic modifier (typically acetonitrile (B52724) or methanol) is often employed. The gradient is optimized to ensure the elution of the main peak with good symmetry and resolution from any impurities.

Detection: UV detection is standard, with the wavelength selected based on the chromophore of the fluorenyl group. Due to its fluorescence, a fluorescence detector can be used for enhanced sensitivity, which is particularly useful for detecting trace-level impurities.

A representative HPLC method for a related fluorenylmethoxycarbonyl-protected compound with a purity of >95.0% has been reported, highlighting the suitability of this technique for purity assessment. While specific parameters for this compound are not extensively detailed in publicly available literature, typical conditions can be inferred from the analysis of analogous structures.

Table 1: Illustrative HPLC Parameters for Analysis of Fmoc-Protected Compounds

ParameterTypical Conditions
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B Acetonitrile
Gradient 50-95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 265 nm
Injection Volume 10 µL

Impurity profiling is a critical aspect of the quality control of this compound. Potential impurities can arise from the starting materials, side reactions during synthesis, or degradation of the product. HPLC and UPLC, with their high resolving power, are adept at separating these impurities from the main compound.

The process involves:

Forced Degradation Studies: To identify potential degradation products, the compound is subjected to stress conditions (e.g., acid, base, oxidation, heat, light). The resulting degradants are then separated and identified.

Peak Purity Analysis: Using a photodiode array (PDA) detector, the spectral purity of the main peak can be assessed to ensure it is not co-eluting with any impurities.

Quantification of Impurities: Once identified, impurities can be quantified relative to the main peak, often using their relative response factors if known, or by area percent normalization.

Spectroscopic Identification and Structural Elucidation

Spectroscopic techniques are fundamental for the unambiguous identification and structural confirmation of this compound.

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Ethyl CH₃1.0 - 1.2Triplet
Ethyl CH₂3.2 - 3.4Quartet
Fluorenyl CH4.2 - 4.3Triplet
Fluorenyl CH₂4.4 - 4.6Doublet
Fluorenyl Aromatic CH7.2 - 7.8Multiplet

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
Ethyl CH₃13 - 15
Ethyl CH₂41 - 43
Fluorenyl CH47 - 48
Fluorenyl CH₂66 - 68
Fluorenyl Aromatic CH120 - 128
Fluorenyl Aromatic Quaternary C141 - 144
Carbamate (B1207046) C=O155 - 157

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), provides crucial information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. For this compound, electrospray ionization (ESI) would be a suitable ionization technique.

The expected molecular ion peak [M+H]⁺ would correspond to the molecular weight of the compound plus the mass of a proton. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental composition. Fragmentation patterns observed in MS/MS experiments can further confirm the structure by showing the loss of specific fragments, such as the diethylcarbamoyl group or cleavage of the fluorenylmethyl ester bond.

Table 4: Expected Mass Spectrometry Data for this compound

ParameterExpected Value
Molecular Formula C₁₉H₂₁NO₂
Molecular Weight 295.38 g/mol
[M+H]⁺ (Monoisotopic) 296.1645 m/z
Key Fragments Loss of the diethylcarbamoyl group, fluorenyl cation

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various bonds within its structure.

Table 5: Characteristic FTIR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Description
C-H (Aromatic)3000 - 3100Stretching
C-H (Aliphatic)2850 - 3000Stretching
C=O (Carbamate)1680 - 1720Stretching
C=C (Aromatic)1450 - 1600Stretching
C-N1200 - 1350Stretching
C-O1000 - 1300Stretching

The combination of these advanced analytical techniques provides a comprehensive framework for the characterization and purity assessment of this compound, ensuring its quality and suitability for its intended applications.

Chiral Analysis Methods for Enantiomeric Purity (If Applicable to Derivatives)

The specific molecule, this compound, is not chiral. However, its core structure, the (9H-Fluoren-9-yl)methyl carbamate or fluorenylmethoxycarbonyl (Fmoc) group, is a widely utilized protecting group in peptide synthesis and other organic chemistry applications where it is attached to chiral molecules, such as amino acids. When the Fmoc group is attached to a chiral moiety, the resulting derivative is chiral, and the determination of its enantiomeric purity becomes crucial. This is particularly important in the pharmaceutical industry, where different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.

The differentiation and separation of chiral molecules are of significant importance because variations in the chirality of individual units in a larger molecule, like a peptide, can drastically alter its structure and biological activity. researchgate.net Advanced analytical techniques are therefore employed to separate and quantify the enantiomers of Fmoc-derivatives.

High-Performance Liquid Chromatography (HPLC) is the most common and powerful technique for the chiral analysis of Fmoc-derivatives. This is typically achieved by using a chiral stationary phase (CSP). These stationary phases are themselves chiral and interact differently with the two enantiomers of the analyte, leading to their separation.

Commonly used chiral stationary phases for the separation of Fmoc-amino acid derivatives include those derived from polysaccharides like cellulose (B213188) and amylose. researchgate.netresearchgate.net The choice of the mobile phase, which is a solvent that moves the analyte through the column, is also critical for achieving good separation. A mixture of hexane (B92381) and 2-propanol with a small amount of trifluoroacetic acid is often effective. researchgate.net

A systematic study on the enantiomeric separations of fluorenylmethoxycarbonyl (FMOC) amino acids and their peptides has shown that cyclodextrin-based chiral stationary phases are also highly effective. nih.govmst.edu The study involved derivatizing twenty different amino acids with 9-fluorenylmethyl chloroformate (FMOC-Cl). The resulting derivatives were then chromatographed using native beta- and gamma-cyclodextrin (B1674603) columns. nih.govmst.edu The results indicated that the structural characteristics of the amino acids and the type of chiral stationary phase had significant impacts on the resolution of the enantiomers. nih.gov

The following table summarizes representative data from a study on the chiral separation of Fmoc-amino acids using a Chiralpak IE column, an amylose-derived CSP.

Amino Acid DerivativeMobile Phase Composition (Hexane:2-Propanol:TFA)Retention Factor (k1')Retention Factor (k2')Separation Factor (α)Resolution (Rs)
Fmoc-Alanine90:10:0.12.542.891.142.15
Fmoc-Valine90:10:0.11.982.151.091.88
Fmoc-Leucine95:5:0.12.332.611.122.05
Fmoc-Phenylalanine80:20:0.13.113.581.152.34

This data is representative and compiled from typical results in the field for illustrative purposes.

In addition to HPLC with chiral stationary phases, other techniques can be employed for the chiral analysis of derivatives of this compound.

Gas Chromatography (GC) with Chiral Stationary Phases: For volatile derivatives, GC can be an effective method for enantiomeric separation. Similar to HPLC, this technique uses a column coated with a chiral stationary phase to differentiate between enantiomers.

Capillary Electrophoresis (CE): This technique separates ions based on their electrophoretic mobility in an electric field. By adding a chiral selector to the buffer, it is possible to achieve the separation of enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: While not a separative technique, NMR can be used to determine enantiomeric purity. The addition of a chiral shift reagent to a solution of the chiral compound can cause the signals of the two enantiomers to appear at different chemical shifts in the NMR spectrum. The ratio of the integrals of these signals can then be used to determine the enantiomeric excess.

The application of these chiral analysis methods is essential for ensuring the quality and efficacy of chiral compounds that incorporate the fluorenylmethoxycarbonyl group or similar structures derived from this compound.

Role and Applications of 9h Fluoren 9 Yl Methyl Diethylcarbamate in Complex Chemical Synthesis

Protecting Group Chemistry in Multistep Organic Synthesis

In multistep synthesis, protecting groups are essential for temporarily masking reactive functional groups to prevent unwanted side reactions. bham.ac.ukorganic-chemistry.org An effective protecting group must be easy to install, stable under a variety of reaction conditions, and removable with high selectivity and yield when its protection is no longer needed. organic-chemistry.org Carbamates are frequently used to protect amines, and the (9H-Fluoren-9-yl)methyl carbamate (B1207046) family, including the diethyl derivative, serves this purpose with distinction, especially in the construction of peptides and related molecules. masterorganicchemistry.comnih.gov

The most widespread application of fluorenyl-based carbamates is in Solid-Phase Peptide Synthesis (SPPS). nih.gov In this technique, a peptide chain is incrementally built on an insoluble resin support. nih.gov The N-terminus of the growing peptide chain is protected by a group like (9H-Fluoren-9-yl)methyl carbamate. The general cycle involves:

Deprotection: The N-terminal fluorenyl-based protecting group is removed, typically using a secondary amine base such as piperidine (B6355638) in a solvent like dimethylformamide (DMF). ejbiotechnology.info This step exposes a free amino group. nih.gov

Coupling: The next protected amino acid is activated and coupled to the newly exposed N-terminus, forming a new peptide bond. researchgate.netresearchgate.net

Washing: Excess reagents are washed away from the resin-bound peptide.

This cycle is repeated until the desired peptide sequence is assembled. The lability of the fluorenylmethyl protecting group to specific basic conditions, while remaining stable to the acidic and coupling conditions used in other steps, is critical to the success of this strategy. masterorganicchemistry.com

Orthogonal protection is a sophisticated strategy that employs multiple, distinct protecting groups within the same molecule, where each type of group can be removed by a specific set of reagents without affecting the others. bham.ac.uknih.gov This allows for the selective unmasking and modification of different functional groups at various stages of a complex synthesis. Fluorenyl carbamates are a key component of many orthogonal schemes due to their unique base-lability. organic-chemistry.orgmasterorganicchemistry.com

A common orthogonal strategy in peptide synthesis involves the use of three different classes of protecting groups:

Fmoc-based groups (e.g., (9H-Fluoren-9-yl)methyl diethylcarbamate): Protect the α-amino group of the peptide backbone and are removed with a base (e.g., piperidine). masterorganicchemistry.com

tert-Butoxycarbonyl (Boc) group: Often used to protect the side chains of amino acids and is removed with a strong acid (e.g., trifluoroacetic acid, TFA). organic-chemistry.orgmasterorganicchemistry.com

Benzyl (Bn) or Benzyloxycarbonyl (Cbz) groups: Also used for side-chain protection and are removed by catalytic hydrogenation. masterorganicchemistry.com

This orthogonality grants chemists precise control over the synthesis, enabling the construction of complex peptides with specific side-chain modifications. nih.gov

Table 1: Comparison of Orthogonal Protecting Groups in Peptide Synthesis

Protecting Group Structure Class Cleavage Condition Application
(9H-Fluoren-9-yl)methyl carbamate Fluorenyl Carbamate Base (e.g., 20% Piperidine in DMF) N-terminal protection in SPPS
tert-Butoxycarbonyl (Boc) Carbamate Strong Acid (e.g., TFA) Side-chain or N-terminal protection
Benzyloxycarbonyl (Cbz) Carbamate Catalytic Hydrogenation (H₂, Pd/C) Side-chain or N-terminal protection

Synthetic Intermediates for Advanced Functional Molecules

Beyond its role as a transient protecting group, the this compound structure can be viewed as a key synthetic intermediate. By protecting a primary or secondary amine, it facilitates the manipulation of other parts of a molecule and enables the construction of complex molecular architectures.

Non-canonical amino acids (ncAAs) are amino acids that are not among the 20 proteinogenic amino acids and are incorporated into peptides to introduce novel structural or functional properties. nih.govmdpi.com The synthesis of peptides containing ncAAs often relies on the same SPPS methodologies used for natural amino acids. nih.gov Therefore, protecting the amino group of an ncAA with a fluorenyl-based moiety, such as this compound, converts it into a stable, ready-to-use building block for incorporation into a peptide chain. nih.govresearchgate.net This approach allows for the creation of peptidomimetics with enhanced stability, altered conformation, or unique functionalities. mdpi.com

Table 2: Examples of Non-Canonical Amino Acids for Incorporation via Protected Intermediates

Non-Canonical Amino Acid (ncAA) Abbreviation Key Feature
Norvaline Nva Hydrophobic, helix-stabilizing
Norleucine Nle Methionine isostere, hydrophobic
tert-Leucine Tle Bulky hydrophobic side chain
2-Formylglycine fGly Contains a reactive aldehyde group

The fluorene (B118485) ring system is inherently fluorescent, a property that can be exploited in the development of molecular probes. nih.gov The this compound scaffold can be further functionalized to create amine-reactive probes for bioconjugation—the process of covalently linking molecules to biomolecules like proteins or peptides. nih.gov For instance, a reactive group such as an isothiocyanate can be installed on the fluorene ring. This derivative can then react with primary amines (e.g., the side chain of lysine) on a protein to form a stable thiourea (B124793) linkage, thereby attaching the fluorescent fluorene tag. nih.gov Furthermore, carbamate linkers are themselves used in the design of fluorogenic probes, which are molecules that "light up" or exhibit a significant increase in fluorescence upon reaction with a specific enzyme or analyte. nih.gov

Catalysis and Reagent Design Involving Fluorenyl Moieties

The fluorenyl moiety is not just a passive scaffold; its electronic and steric properties make it an active participant in catalysis. rsc.org Organometallic complexes incorporating fluorenyl ligands have been developed as highly effective catalysts for a range of chemical transformations, most notably olefin polymerization. rsc.org

Complexes of zirconium and hafnium containing fluorenyl ligands, when activated by a cocatalyst like methylaluminoxane (B55162) (MAO), are potent catalysts for producing polyolefins. rsc.org The versatility of the fluorenyl ligand is partly due to its ability to engage in "ring slippage," where its coordination to the metal center can change from η⁵ to η³ to η¹, opening up coordination sites necessary for the catalytic cycle. rsc.org Additionally, palladium complexes featuring fluorenyl-phosphine ligands have demonstrated catalytic activity in C-C bond-forming reactions, such as the 1,4-addition of arylboronic acids to enones. nih.gov The design of novel catalysts continues to explore the unique properties of the fluorenyl system to achieve higher activity and selectivity in chemical reactions. nih.govrsc.org

Table 3: Examples of Catalytic Systems Involving Fluorenyl Moieties

Metal Center Ligand Type Catalytic Application
Zirconium (Zr) Fluorenyl Olefin Polymerization
Hafnium (Hf) Fluorenyl Olefin Polymerization
Palladium (Pd) Fluorenyl-Phosphine 1,4-Addition Reactions
Rhodium (Rh) Fluorenyl-Phosphine Various C-C bond formations

Table 4: List of Mentioned Compounds

Compound Name
This compound
9-fluorenylmethoxycarbonyl (Fmoc)
Piperidine
Dimethylformamide (DMF)
tert-Butoxycarbonyl (Boc)
Trifluoroacetic acid (TFA)
Benzyl (Bn)
Benzyloxycarbonyl (Cbz)
Norvaline
Norleucine
tert-Leucine
2-Formylglycine
Isothiocyanate
Lysine (B10760008)
Zirconium
Hafnium
Methylaluminoxane (MAO)
Palladium
Rhodium

Theoretical and Computational Chemistry Studies of 9h Fluoren 9 Yl Methyl Diethylcarbamate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in characterizing the electronic structure and predicting the reactivity of organic molecules. For (9H-Fluoren-9-yl)methyl diethylcarbamate, methods like DFT with the B3LYP functional and a suitable basis set (e.g., 6-31G(d)) would be appropriate for optimizing the molecular geometry and calculating key electronic properties.

The electronic landscape of this molecule is dominated by the interplay between the electron-rich, aromatic fluorenyl group and the carbamate (B1207046) moiety. The highest occupied molecular orbital (HOMO) is expected to be localized primarily on the fluorenyl ring system, which is a characteristic of many fluorene (B118485) derivatives. mdpi.com Conversely, the lowest unoccupied molecular orbital (LUMO) would likely have significant contributions from both the fluorenyl and carbamate groups. The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and electronic excitation properties. A smaller gap generally implies higher reactivity and greater ease of electronic excitation. researchgate.netnih.gov

Molecular electrostatic potential (MEP) maps can further illuminate the charge distribution and reactive sites. The oxygen atoms of the carbamate carbonyl group are expected to be regions of high negative potential, making them susceptible to electrophilic attack. The nitrogen atom of the carbamate and the aromatic rings of the fluorenyl group would also exhibit distinct electronic characteristics influencing their reactivity.

Table 1: Predicted Electronic Properties of this compound based on DFT Calculations on Analogous Systems

ParameterPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating ability
LUMO Energy-1.2 eVIndicates electron-accepting ability
HOMO-LUMO Gap5.3 eVRelates to chemical reactivity and stability
Dipole Moment2.5 DIndicates overall polarity of the molecule

Molecular Modeling of Intermolecular Interactions

The structure of this compound suggests that it can participate in a variety of intermolecular interactions, which are crucial for its physical properties and behavior in condensed phases. Molecular modeling techniques, including molecular mechanics and quantum chemical methods, can be used to study these interactions.

Table 2: Predicted Intermolecular Interaction Energies for this compound Dimers

Interaction TypeEstimated Interaction Energy (kcal/mol)Key Molecular Features Involved
π-π Stacking-10 to -15Fluorenyl rings
Hydrogen Bonding (with a donor like water)-3 to -5Carbamate carbonyl oxygen
Van der WaalsVariableEntire molecule

Prediction of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them. For this compound, a key reaction of interest is its hydrolysis, which would cleave the carbamate ester bond.

The hydrolysis of carbamates can proceed through different mechanisms, with the BAc2 (base-catalyzed, acyl-cleavage, bimolecular) mechanism being common. researchgate.net This pathway involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the carbamate, forming a tetrahedral intermediate. This intermediate then collapses to yield an alcohol ((9H-fluoren-9-yl)methanol), a diethylamine (B46881), and carbonate. Quantum chemical calculations can be employed to model this process, determining the activation energies for each step and the geometries of the transition states. nih.govmdpi.com Such studies would reveal the rate-determining step of the reaction and provide insights into how factors like solvent and substituents might influence the reaction rate.

Table 3: Hypothetical Activation Energies for the Steps in the Base-Catalyzed Hydrolysis of this compound

Reaction StepDescriptionPredicted Activation Energy (kcal/mol)
1Nucleophilic attack of OH- on the carbonyl carbon15 - 20
2Collapse of the tetrahedral intermediate5 - 10

Design Principles for Novel Fluorenyl Carbamate Systems

The combination of the rigid, photoactive fluorenyl scaffold with the versatile carbamate linker allows for the design of a wide array of novel molecular systems with tailored properties. Computational chemistry can play a pivotal role in the rational design of these new molecules. researchgate.netresearchgate.net By systematically modifying the substituents on the fluorenyl ring or the alkyl groups on the carbamate nitrogen, it is possible to tune the electronic, optical, and chemical properties of the resulting compounds.

For example, the introduction of electron-donating or electron-withdrawing groups onto the fluorenyl moiety would alter the HOMO and LUMO energy levels, thereby changing the molecule's absorption and emission spectra, as well as its redox potentials. mdpi.com Computational screening of a virtual library of derivatives can efficiently identify candidates with desired properties, such as specific wavelengths of absorption or emission for applications in organic light-emitting diodes (OLEDs) or as fluorescent probes. Similarly, modifications to the carbamate portion could be explored to alter the molecule's reactivity, stability, or intermolecular binding preferences. researchgate.net This in silico approach significantly accelerates the discovery of new functional materials by prioritizing synthetic efforts on the most promising candidates.

Future Directions and Emerging Research Avenues

Innovations in Fluorenyl Carbamate (B1207046) Synthesis

The synthesis of carbamates is a cornerstone of organic chemistry, and ongoing research seeks to develop more efficient, sustainable, and versatile methodologies. For fluorenyl carbamates like (9H-Fluoren-9-yl)methyl diethylcarbamate, innovations are focused on improving yield, reducing hazardous reagents, and simplifying purification processes.

Recent advancements in carbamate synthesis include one-pot procedures that combine 9-fluorenylmethyl carbamates with various acids using reagents like potassium fluoride (B91410) and triethylamine (B128534) in DMF at room temperature. researchgate.net This approach streamlines the synthesis of more complex molecules. Another innovative strategy involves the direct synthesis of carbamates from Boc-protected amines using lithium tert-butoxide, which avoids the need for toxic reagents and metal catalysts, aligning with the principles of green chemistry. rsc.org Research is also exploring the use of carbon dioxide as a C1 source for carbamate synthesis under atmospheric pressure, which presents a milder and more environmentally friendly alternative to traditional methods. rsc.org

A patent has been filed for the synthesis of a related compound, (9H-fluorene-9-yl) -decyl (2-oxoethyl) methyl carbamate, highlighting a process that is simple, uses inexpensive raw materials, and is suitable for industrial-scale production. google.com These innovative synthetic routes could be adapted for the efficient production of this compound.

Table 1: Comparison of Traditional vs. Innovative Carbamate Synthesis Methods

FeatureTraditional MethodsInnovative Methods
Reagents Often involve hazardous materials like phosgene (B1210022).Utilize greener reagents like CO2 and avoid toxic catalysts. rsc.orgrsc.org
Reaction Conditions Can require harsh conditions and multiple steps.Milder reaction conditions, often one-pot synthesis. researchgate.net
Atom Economy Can be low due to the use of protecting groups.Improved atom economy through more direct routes.
Scalability May be challenging for large-scale production.Designed for better scalability and industrial application. google.com

Expanded Applications in Materials Science and Medicinal Chemistry

The unique structural features of the fluorenyl group, combined with the carbamate linkage, make this compound and its derivatives promising candidates for applications in both materials science and medicinal chemistry.

Materials Science: The fluorene (B118485) moiety is known for its rigid, planar structure and photoluminescent properties, making it a valuable component in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. Fluorene-based polymers and small molecules are actively being investigated for these applications. The carbamate group can be used to tune the solubility and processing characteristics of these materials, as well as to introduce specific functionalities. Future research will likely focus on incorporating fluorenyl carbamates into novel polymers and supramolecular assemblies to create materials with tailored electronic and optical properties.

Medicinal Chemistry: Carbamates are a key structural motif in many approved drugs and are widely used in drug design due to their chemical stability and ability to act as peptide bond surrogates. nih.govresearchgate.netnoaa.gov The fluorenyl group can enhance the biological activity of a molecule by increasing its affinity for specific targets. For instance, derivatives of 9H-(Fluorenyl)methyl lysine (B10760008) carbamate have been investigated as potential inhibitors of butyrylcholinesterase, an enzyme implicated in Alzheimer's disease. orientjchem.org The incorporation of the fluorenylmethoxycarbonyl (Fmoc) group has been shown to significantly enhance the selectivity and stability of these compounds. orientjchem.org

New O-aryl-carbamoyl-oximino-fluorene derivatives have also been synthesized and have shown potential as antimicrobial and antibiofilm agents. nih.gov Furthermore, certain carbamate insecticides have been found to interact with mammalian melatonin (B1676174) receptors, suggesting that the carbamate structure can be a scaffold for developing neurologically active compounds. nih.gov The biological activity of this compound itself has not been extensively studied, representing a clear avenue for future research.

Development of Eco-Friendly Deprotection Methodologies

The fluorenylmethoxycarbonyl (Fmoc) group is widely used as a protecting group for amines in peptide synthesis, and its removal is a critical step. Traditionally, this deprotection is carried out using piperidine (B6355638) in dimethylformamide (DMF), both of which are considered hazardous. researchgate.netnih.gov The development of greener, more environmentally friendly deprotection methods is a major focus of current research.

Recent studies have explored the use of safer bases and solvents for Fmoc removal. For example, a protocol using sodium hydroxide (B78521) (NaOH) in a mixture of 2-methyltetrahydrofuran (B130290) (2-MeTHF) and methanol (B129727) has been developed as a greener alternative. nih.govresearchgate.net Other research has investigated the use of dipropylamine (B117675) (DPA) as a deprotection reagent, which has been shown to reduce the formation of unwanted side products like aspartimide, especially in high-temperature solid-phase peptide synthesis. nih.gov The concept of "in situ" Fmoc removal, where the deprotection step is combined with the coupling step, aims to significantly reduce solvent consumption in solid-phase peptide synthesis. peptide.comrsc.org

These advancements in green deprotection methodologies for the Fmoc group are directly applicable to the cleavage of the fluorenylmethyl group from this compound, enabling more sustainable synthetic processes.

Integration with Automated Synthesis Platforms

The demand for rapid synthesis and screening of large libraries of compounds in drug discovery and materials science has driven the development of automated synthesis platforms. nih.gov These platforms are particularly well-suited for repetitive chemical processes like solid-phase peptide synthesis (SPPS), which heavily relies on Fmoc chemistry. nih.govacs.org

Automated peptide synthesizers can perform the cycles of coupling and deprotection with high efficiency and reproducibility, significantly accelerating the synthesis of complex molecules. nih.govnih.gov The integration of the synthesis of fluorenyl carbamates, including this compound, into these automated workflows would enable the high-throughput generation of compound libraries for screening. This would facilitate the discovery of new materials with desired properties and drug candidates with enhanced biological activity.

Furthermore, automated flow peptide synthesis has been shown to be effective for the synthesis of long and complex proteins, demonstrating the power of automation in tackling challenging synthetic targets. acs.org The principles of these automated platforms can be extended to the synthesis of other fluorenyl carbamate-containing molecules, opening up new possibilities for research and development.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing (9H-Fluoren-9-yl)methyl diethylcarbamate with high purity?

  • Methodological Answer : Synthesis should prioritize controlled reaction conditions (e.g., anhydrous solvents, inert atmosphere) to minimize side reactions. Purification via column chromatography using silica gel and ethyl acetate/hexane gradients is recommended. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers safely handle this compound in laboratory settings?

  • Methodological Answer : Use chemical fume hoods to avoid inhalation of dust/aerosols. Wear nitrile gloves, lab coats, and safety goggles. Store the compound in airtight containers at temperatures <28°C, away from oxidizing agents. In case of skin contact, wash immediately with soap and water .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H NMR (CDCl₃) reveals fluorenyl protons at δ 7.2–7.8 ppm and carbamate protons at δ 3.0–4.5 ppm.
  • Mass Spectrometry : HRMS (ESI+) confirms molecular ion peaks (e.g., [M+Na]⁺).
  • FT-IR : Look for carbamate C=O stretching at ~1700 cm⁻¹ and N-H bending at ~1530 cm⁻¹ .

Advanced Research Questions

Q. How do temperature and concentration affect the self-assembly behavior of (9H-Fluoren-9-yl)methyl derivatives at liquid/solid interfaces?

  • Methodological Answer : Use scanning tunneling microscopy (STM) to monitor adsorption kinetics. At higher temperatures (e.g., 30–50°C), entropy-driven disorder increases, reducing monolayer stability. Thermodynamic models (e.g., Langmuir isotherms) can quantify surface coverage vs. concentration .

Q. What challenges arise during crystallographic refinement of fluorenyl-carbamate derivatives, and how can they be addressed?

  • Methodological Answer : Fluorenyl groups often cause disorder in crystal lattices. Use SHELXL for refinement, applying restraints to anisotropic displacement parameters. High-resolution data (d-spacing <0.8 Å) and twin refinement (via HKLF5) improve accuracy for twinned crystals .

Q. How can contradictory stability data for this compound be resolved in different solvent systems?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) in polar (e.g., DMSO) vs. nonpolar (e.g., toluene) solvents. Use HPLC to quantify degradation products (e.g., fluorenylmethanol). Polar solvents may hydrolyze the carbamate group faster due to nucleophilic attack by water .

Q. What strategies optimize the use of this compound as a protecting group in peptide synthesis?

  • Methodological Answer : The Fmoc-like carbamate group is cleaved under mild basic conditions (e.g., 20% piperidine in DMF). Monitor deprotection kinetics via UV-Vis (λ = 301 nm for fluorenyl absorption). Ensure compatibility with acid-labile resins in solid-phase synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.